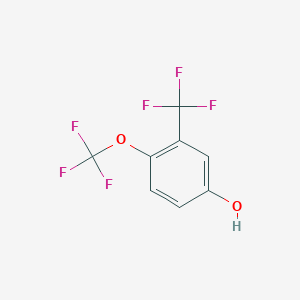

4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) are functional groups in organic chemistry. Compounds containing these groups often exhibit unique properties due to the strong electronegativity of fluorine. They are commonly used in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds often involves radical trifluoromethylation, a process that introduces a trifluoromethyl group to a carbon-centered radical intermediate .Scientific Research Applications

Synthetic Transformations and Electroluminescent Device Applications

Synthetic Transformations of Vinyl and Aryl Triflates Vinyl and aryl trifluoromethanesulfonates (triflates), including those derived from phenols, are noted for their regio- and diastereoselectivity in cross-coupling reactions, particularly in the Heck reaction. Their ease of preparation from carbonyl compounds and phenols and utility in natural product synthesis, including various deoxygenation procedures, underscore their significance in synthetic organic chemistry (Ritter, 1993).

Synthesis and Characterization of Aromatic Poly(1,3,5-triazine-ether)s Aromatic poly(1,3,5-triazine−ether)s synthesized from difluoro-functionalized aromatic 1,3,5-triazine monomers and 4,4‘-hexafluoroisopropylidenebis[phenol] exhibit excellent thermal stability and potential for use in organic electroluminescent devices. Their high electron affinities suggest their applicability as electron injecting/hole blocking layers in LEDs (Fink et al., 1997).

Synthesis and Characterization of Copper(II) Phthalocyanines

Non-Peripherally Tetra-Substituted Copper(II) Phthalocyanines A novel copper(II) phthalocyanine bearing 4-(trifluoromethoxy)phenol groups was synthesized and characterized. Its molecular structure, optical and surface properties, and photo-electrical properties under different conditions were extensively investigated, highlighting its potential in photosensitive diode fabrication (Günsel et al., 2019).

Novel Group 4 Metal Complexes for Polymerization

Novel Ti(IV) and Zr(IV) Complexes in Ring-Opening Polymerization Group 4 metal complexes demonstrated significant activity in the ring-opening polymerisation of cyclic esters, including rac-lactide and 1,3-dioxan-2-one. These complexes, characterized by their ability to produce polymers with varying degrees of control and selectivity, underscore the role of such metal complexes in advancing polymer synthesis technology (Whitelaw et al., 2009).

Mechanism of Action

Mode of Action

Related compounds such as trifluoromethyl phenyl sulfone have been reported to act as trifluoromethyl radical precursors . They can form electron donor-acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Future Directions

The use of trifluoromethyl and trifluoromethoxy groups in organic synthesis continues to be an active area of research. Future directions may include the development of new synthetic methods, the design of new trifluoromethyl- and trifluoromethoxy-containing compounds, and the exploration of their applications in various fields .

Properties

IUPAC Name |

4-(trifluoromethoxy)-3-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O2/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMCLEZTIJICMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

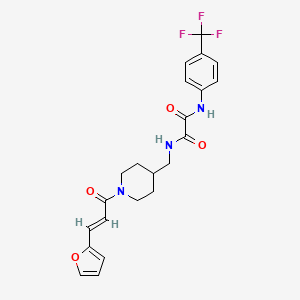

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2,3-dimethoxy-2-methylpropyl)oxalamide](/img/structure/B2827038.png)

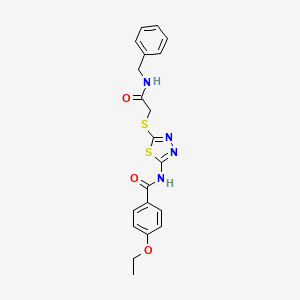

![6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2827042.png)

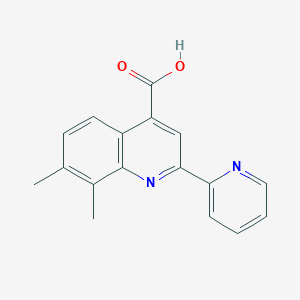

![Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2827043.png)

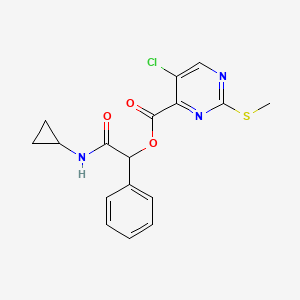

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827047.png)

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2827053.png)

![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2827054.png)